molecular formula C22H28BrN3O2 B2911935 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide CAS No. 922039-89-2

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B2911935
CAS No.: 922039-89-2
M. Wt: 446.389
InChI Key: JPIGETMOTYWLAR-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a tetrahydroquinoline moiety, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide typically involves multiple stepsThe final step often involves the formation of the furanamide structure under specific reaction conditions, such as the use of a strong base or acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the cellular or organismal level .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dimethoxy-6-methyl-1,4-benzodioxane: Similar in having a bromine atom and a heterocyclic structure.

    N-(2-bromoethyl)-N-methyl-2-furamide: Shares the furanamide moiety and bromine atom.

Uniqueness

5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide is unique due to its combination of a tetrahydroquinoline moiety, a piperidine ring, and a furan ring. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

5-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrN3O2/c1-25-11-5-6-16-14-17(7-8-18(16)25)19(26-12-3-2-4-13-26)15-24-22(27)20-9-10-21(23)28-20/h7-10,14,19H,2-6,11-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIGETMOTYWLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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